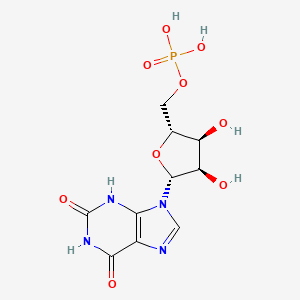![molecular formula C9H18O3 B1605964 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- CAS No. 55956-25-7](/img/structure/B1605964.png)
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-
Overview
Description
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374. It is also known by its IUPAC name, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-2-propanol . This compound is characterized by its unique structure, which includes a propenyloxy group attached to a propanol backbone.
Preparation Methods
The synthesis of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- typically involves multi-step organic reactions. One common method includes the reaction of an allyl alcohol derivative with a suitable epoxide under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.
Industry: It is employed as a solvent and dispersant in the preparation of rubber, resins, and inks.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- include:
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: A closely related compound with similar structural features.
2-Propanol, 1-(2-methoxy-1-methylethoxy)-: Another compound with a methoxy group instead of a propenyloxy group.
The uniqueness of 2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(1-prop-2-enoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-7-9(3)12-6-8(2)10/h4,8-10H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBTSVBFUQBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880919 | |
| Record name | 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55956-25-7 | |
| Record name | 2-Propanol, 1-(1-methyl-2-(2-propenyloxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055956257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


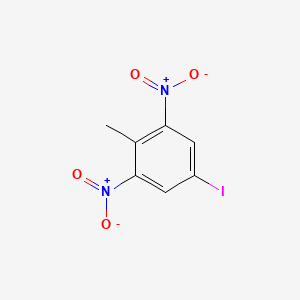

![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)

![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

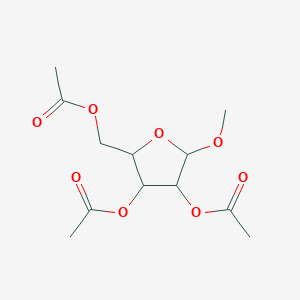
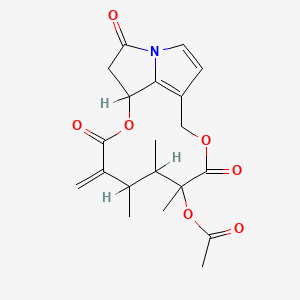
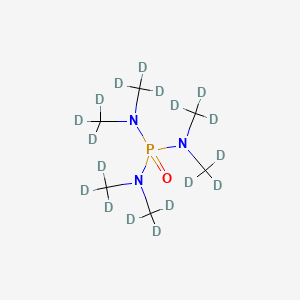

![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)
